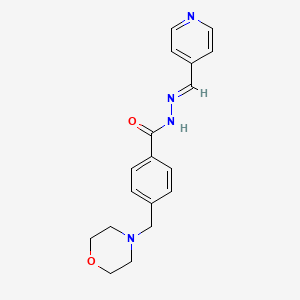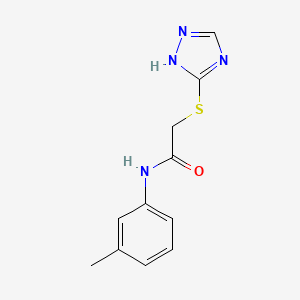![molecular formula C17H21N3O3 B5537766 {4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)
{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and study of complex organic compounds, including pyrazole derivatives and oxazepan-related structures, play a crucial role in advancing chemical science. These compounds often exhibit significant biological activities, leading to potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of complex molecules like "{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol" involves multi-step organic reactions. A general approach includes the formation of pyrazole derivatives followed by carbonyl group introduction and cyclic compound formation. For instance, Bassyouni et al. (2012) described the synthesis of related pyrazole derivatives through a series of reactions involving Schiff’s bases and cyanoacetate derivatives, showcasing the intricate steps typically involved in synthesizing such molecules (Bassyouni et al., 2012).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using spectroscopic techniques and computational methods. For example, Halim and Ibrahim (2022) utilized DFT calculations and spectral analysis to establish the structure of novel pyrazole derivatives, highlighting the methodologies likely applicable in analyzing "{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol" (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The reactivity of a compound such as "{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol" can be inferred from its functional groups. Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of nitrogen atoms and carbonyl groups. Shandala, Ayoub, and Mohammad (1984) discussed reactions involving pyrazole derivatives that could be relevant to understanding the chemical behavior of the compound (Shandala, Ayoub, & Mohammad, 1984).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are crucial for the practical handling of chemical compounds. These properties are often determined experimentally through crystallography and solubility tests. For instance, Dolzhenko et al. (2010) provided insights into the crystalline structure of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin derivative, which could be analogous to the structural and physical property analysis required for "{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol" (Dolzhenko et al., 2010).
Scientific Research Applications
Synthetic Methodologies and Chemical Diversity
Research indicates that compounds with related chemical structures are synthesized for diverse applications, including the development of structurally diverse non-natural compounds for biological screening. For instance, the diversity-oriented synthesis approach using oxidative carbon-hydrogen bond activation and click chemistry facilitates the creation of a library of structurally varied compounds. Such methodologies can be applied to synthesize analogs of "{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol" for potential biological activity screening (Zaware et al., 2011).
Sensor Applications
Related research demonstrates the utility of pyrazole derivatives in sensor technologies. For example, fiber-optic fluorosensing of lower alcohols utilizes highly fluorescent dyes based on pyrazole structures. This indicates potential applications of "{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol" in developing new materials for the optical sensing of chemical compounds or environmental monitoring (Orellana et al., 1995).
Chemical Stability and Drug Design
The study of N-acyl azoles' conformational properties, including pyrazole, reveals insights into chemical stability and E-amide preference, which is critical for drug design. The stability and conformational preferences of such compounds can inform the design of new drugs or functional materials, highlighting a potential research application area for "{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol" in drug development or material science (Takahashi et al., 2017).
Future Directions
properties
IUPAC Name |
(1-benzylpyrazol-4-yl)-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-12-15-9-19(6-7-23-13-15)17(22)16-8-18-20(11-16)10-14-4-2-1-3-5-14/h1-5,8,11,15,21H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVWUBJHUCYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)




![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)
![1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride](/img/structure/B5537746.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)
![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)
![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)